molecular formula C17H20ClFN2S B13552674 [(Cyclohex-1-en-1-yl)methyl]({[2-(2-fluorophenyl)-1,3-thiazol-5-yl]methyl})amine hydrochloride

[(Cyclohex-1-en-1-yl)methyl]({[2-(2-fluorophenyl)-1,3-thiazol-5-yl]methyl})amine hydrochloride

Katalognummer: B13552674
Molekulargewicht: 338.9 g/mol
InChI-Schlüssel: QUVQKRXYHCZDGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Cyclohex-1-en-1-yl)methyl-1,3-thiazol-5-yl]methyl})amine hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexene ring, a fluorophenyl group, and a thiazole ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclohex-1-en-1-yl)methyl-1,3-thiazol-5-yl]methyl})amine hydrochloride typically involves multiple steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated precursor.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.

    Coupling of the Fragments: The synthesized fragments are then coupled together using a nucleophilic substitution reaction.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of (Cyclohex-1-en-1-yl)methyl-1,3-thiazol-5-yl]methyl})amine hydrochloride involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or ketones.

    Reduction: Reduction reactions can occur at the thiazole ring, converting it to a dihydrothiazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Epoxides, ketones

    Reduction: Dihydrothiazole derivatives

    Substitution: Amino or thiol-substituted derivatives

Wissenschaftliche Forschungsanwendungen

(Cyclohex-1-en-1-yl)methyl-1,3-thiazol-5-yl]methyl})amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of (Cyclohex-1-en-1-yl)methyl-1,3-thiazol-5-yl]methyl})amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (Cyclohex-1-en-1-yl)methyl-1,3-thiazol-5-yl]methyl})amine hydrochloride
  • (Cyclohex-1-en-1-yl)methyl-1,3-thiazol-5-yl]methyl})amine hydrochloride

Uniqueness

(Cyclohex-1-en-1-yl)methyl-1,3-thiazol-5-yl]methyl})amine hydrochloride is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its chloro- and bromo- counterparts.

Eigenschaften

Molekularformel

C17H20ClFN2S

Molekulargewicht

338.9 g/mol

IUPAC-Name

1-(cyclohexen-1-yl)-N-[[2-(2-fluorophenyl)-1,3-thiazol-5-yl]methyl]methanamine;hydrochloride

InChI

InChI=1S/C17H19FN2S.ClH/c18-16-9-5-4-8-15(16)17-20-12-14(21-17)11-19-10-13-6-2-1-3-7-13;/h4-6,8-9,12,19H,1-3,7,10-11H2;1H

InChI-Schlüssel

QUVQKRXYHCZDGZ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(=CC1)CNCC2=CN=C(S2)C3=CC=CC=C3F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.